molecular formula C23H21N3O5 B2993954 (Z)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(2,6-dimethylphenyl)carbamate CAS No. 478043-13-9

(Z)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(2,6-dimethylphenyl)carbamate

Cat. No. B2993954
CAS RN: 478043-13-9
M. Wt: 419.437
InChI Key: OQLAJFKANZJUDP-NCELDCMTSA-N
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Description

Molecular Structure Analysis

The molecular structure of NPAC is characterized by its conformational flexibility, which seems to lead to the polymorphism of the system . A conformational scan shows the conformational minima correspond to the conformers in the polymorphs .

Scientific Research Applications

Mechanistic Insights and Catalysis Applications

  • Phosphatase Activity and Theoretical Modeling : Research on Mannich-based dinuclear zinc complexes, employing an "end-off" compartmental ligand synthesized through an abnormal Mannich reaction, has provided significant insights into phosphatase activity. These complexes exhibit considerable hydrolytic efficiency, with theoretical calculations supporting the reaction mechanism. This study contributes to understanding catalysis involving similar carbamate compounds (Sanyal et al., 2015).

Photoprotection and Release Mechanisms

  • Photoremovable Protecting Groups : The exploration of 2,5-Dimethylphenacyl (DMP) carbamates as photoremovable protecting groups for amines and amino acids highlights the utility of carbamate derivatives in organic synthesis and biochemistry. These compounds exhibit high chemical yields upon irradiation, showcasing their potential in sensitive syntheses (Kammari et al., 2007).

Biodegradation

  • Anaerobic Biodegradability of Substituted Phenols : The anaerobic biodegradability and toxicity of various substituted phenols, including 2-nitrophenol and 4-nitrophenol, have been evaluated. These studies provide insights into the environmental fate and treatment of aromatic compounds, including carbamates, in anoxic environments (O'Connor & Young, 1989).

Organic Synthesis and Drug Intermediates

  • Synthesis of Phenyl Carbamates : The synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate as an intermediate in antitumor drugs illustrates the role of carbamate compounds in medicinal chemistry. This research highlights the versatility of carbamate derivatives in synthesizing small molecule inhibitors for cancer treatment (Gan et al., 2021).

Selective Detection and Sensing

  • Detection of 2,4,6-Trinitrophenol (TNP) : The development of an amino-functionalized Zinc Metal-Organic Framework (Zn-MOF) for the highly selective detection of TNP demonstrates the applicability of carbamate-functionalized materials in sensing applications. The fluorescence-based detection mechanism offers a promising approach for environmental monitoring and security (Xing et al., 2017).

properties

IUPAC Name

[(Z)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino] N-(2,6-dimethylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c1-16-9-8-10-17(2)22(16)24-23(27)31-25-19(18-11-4-3-5-12-18)15-30-21-14-7-6-13-20(21)26(28)29/h3-14H,15H2,1-2H3,(H,24,27)/b25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLAJFKANZJUDP-NCELDCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)ON=C(COC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)O/N=C(\COC2=CC=CC=C2[N+](=O)[O-])/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(2,6-dimethylphenyl)carbamate

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